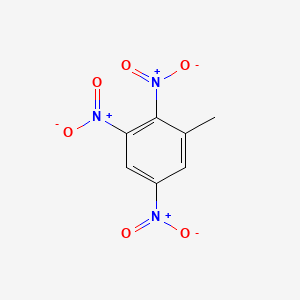

2,3,5-Trinitrotoluene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-methyl-2,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSCKRLVSINLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209736 | |

| Record name | Benzene, 1-methyl-2,3,5-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-74-5 | |

| Record name | 2,3,5-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-2,3,5-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2,3,5-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Trinitrotoluene Isomers Within Energetic Materials Research

The study of trinitrotoluene isomers is a significant area within energetic materials research. While 2,4,6-trinitrotoluene (TNT) is one of the most commonly used secondary explosives, research into its various isomers provides a deeper understanding of structure-property relationships in energetic compounds. icm.edu.pl Asymmetrical trinitrotoluene isomers, such as 2,3,4-TNT and 2,3,5-TNT, are often considered impurities in military-grade TNT because their presence can affect the crystallization temperature and stability of the final product. icm.edu.plresearchgate.net

Despite being viewed as impurities, these asymmetrical isomers are the subject of dedicated research. icm.edu.pl The primary goals of this research include the development of insensitive munitions (IM), which are less susceptible to accidental detonation. icm.edu.pl The properties of asymmetrical TNT isomers, such as their higher melting points compared to 2,4,6-TNT, are of particular interest. icm.edu.pl Understanding the characteristics of each isomer allows for the development of new TNT-based explosives with tailored properties, potentially overcoming some of the disadvantages of pure TNT, such as its environmental impact and the hazards associated with its production. icm.edu.plresearchgate.net The so-called "red waters," which are TNT-contaminated effluents from production, have spurred research into new methods for disposing of asymmetrical trinitrotoluenes. icm.edu.pl

Academic Significance of 2,3,5-trinitrotoluene Within Isomeric Systems

2,3,5-Trinitrotoluene holds academic significance due to its distinct physicochemical properties compared to its more famous isomer, 2,4,6-trinitrotoluene. Research into these properties provides valuable data for computational and theoretical models of energetic materials.

The melting point of 2,3,5-TNT is approximately 97.5°C. icm.edu.pl Its decomposition is reported to begin at 283°C and fully occur at 333°C. icm.edu.pl The study of such thermal properties is crucial for assessing the stability and potential applications of energetic compounds.

Below is a data table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₆ | nist.gov |

| Molecular Weight | 227.13 g/mol | nih.gov |

| Melting Point | 97.5 °C | icm.edu.pl |

| Decomposition Temperature | Starts at 283 °C | icm.edu.pl |

| CAS Number | 609-74-5 | chemicalbook.com |

| IUPAC Name | 1-methyl-2,3,5-trinitrobenzene | nih.gov |

Evolution of Research Paradigms for Nitroaromatic Compounds

Regioselective Nitration Strategies for Toluene Derivatives

The conventional synthesis of TNT involves the nitration of toluene using mixed sulfuric and nitric acids. This process typically yields a mixture of mononitrotoluene (MNT) isomers, including about 4-5% of the meta-substituted isomer. serdp-estcp.milserdp-estcp.mil Subsequent nitration steps convert these isomers into a mixture of trinitrotoluenes. The presence of asymmetrical isomers, such as 2,3,5-trinitrotoluene, which arise from the initial meta-nitration, results in a final product with a lower melting point, making it unsuitable for military applications without a purification step involving sodium sulfite (Sellite). serdp-estcp.miltandfonline.com This purification process is the source of the problematic red water effluent. serdp-estcp.mil

Suppression of Meta-Substituted Nitrotoluene Formation

A key strategy to prevent the formation of asymmetrical TNT isomers is to control the regioselectivity during the initial nitration of toluene, specifically to suppress the formation of meta-nitrotoluene. Researchers have found that using dinitrogen pentoxide (N₂O₅) in a solvent like dichloromethane (DCM) is an effective method. researchgate.netserdp-estcp.mil

Operating at sub-ambient temperatures further enhances this effect. For instance, using N₂O₅ in dichloromethane at temperatures below -40°C can reduce the formation of meta-nitrotoluene to approximately 1-1.2%. researchgate.net A flow nitration system operating at low temperatures with N₂O₅ in DCM has been shown to reduce the meta-nitrotoluene content to below 1.3%, which is sufficient to produce military-grade TNT that meets specifications without the need for sulfite washing. serdp-estcp.miltandfonline.com This is a significant improvement compared to the 4-5% meta-isomer content in traditional mixed-acid processes. serdp-estcp.milresearchgate.net

Table 1: Isomer Distribution in Toluene Mononitration under Various Conditions

| Nitrating System | Temperature | Ortho (%) | Meta (%) | Para (%) | Source |

|---|---|---|---|---|---|

| Conventional Mixed Acid | 50-60°C | 58 | 4 | 38 | serdp-estcp.mil |

| N₂O₅ in Dichloromethane | 0°C | - | 2.2 | - | researchgate.net |

| N₂O₅ in Dichloromethane | < -40°C | - | 1.0-1.2 | - | researchgate.net |

| Flow System (N₂O₅ in DCM) | Sub-ambient | - | < 1.3 | - | serdp-estcp.mil |

Catalytic Approaches in Toluene Nitration for Isomer Distribution Control

Catalytic methods offer another powerful tool for directing the nitration of toluene towards desired isomers. The use of solid acid catalysts, particularly zeolites like H-ZSM-5, has shown great promise in eliminating the production of meta-nitrotoluene. serdp-estcp.mil Zeolites are environmentally benign and can eliminate the need for sulfuric acid. serdp-estcp.mil

The shape-selectivity of the zeolite catalyst plays a crucial role. google.com The pore size of H-ZSM-5, which is around 5 to 5.4 Å, appears to be optimal for favoring the formation of the para-isomer while suppressing the ortho- and, most importantly, the meta-isomer. google.com When toluene is nitrated with nitric acid in the presence of an H-ZSM-5 catalyst, the MNT isomer distribution can be dramatically altered to approximately 80-81% para-MNT and 20% ortho-MNT, with no detectable meta-MNT being produced. serdp-estcp.mil Metal-mediated electrophilic substitution reactions using catalysts based on mercury(II) and palladium(II) have also been investigated as an effective approach for controlling isomer distributions. dtic.mildtic.mil

Table 2: Effect of H-ZSM-5 Catalyst on Mononitrotoluene Isomer Distribution

| Nitrating System | Catalyst | Ortho (%) | Meta (%) | Para (%) | Source |

|---|---|---|---|---|---|

| Nitric Acid | H-ZSM-5 | 20 | 0 | 80-81 | serdp-estcp.mil |

| n-Propylnitrate | H-ZSM-5 | 20 | 0 | 80 | serdp-estcp.mil |

| N₂O₅ | H-ZSM-5 | 20 | 0 | 80 | serdp-estcp.mil |

Novel Synthetic Routes for Trinitrotoluene Isomers

Beyond controlling the initial mononitration step, new process technologies are being developed for the subsequent nitration of dinitrotoluene (DNT) to TNT. One of the most significant advancements is the use of flow chemistry. nih.govresearchgate.net This technique offers a safer, faster, and more efficient alternative to traditional batch processing, which requires hazardous reagents like fuming nitric acid and oleum at elevated temperatures. nih.govresearchgate.net

In a flow chemistry system, reagents are pumped through a network of tubes where the reaction occurs. This allows for precise control over reaction parameters such as temperature and residence time. researchgate.net Researchers have demonstrated that a high conversion rate (>99%) of DNT to TNT can be achieved using an ordinary nitrating mixture (65% HNO₃/98% H₂SO₄) with shorter reaction times (10–30 minutes). nih.govresearchgate.net This approach avoids the need for the more dangerous fuming acids and provides a higher degree of safety, which is crucial when handling energetic materials. nih.gov

Derivatization and Chemical Modification of Trinitrotoluene Isomers

The chemical modification of trinitrotoluene isomers is an area of research focused on creating new materials or transforming surplus energetic materials into non-explosive products for civilian use. naun.org These transformations often target the highly energetic nitro groups or the protons on the aromatic ring.

One common modification is the reduction of one or more nitro groups to form compounds such as aminodinitrotoluenes, diaminonitrotoluenes, or hydroxylamino derivatives. dtic.milnih.gov For example, 3,5-diamino-2,4,6-trinitrotoluene has been synthesized as a potential desensitized explosive. tandfonline.com The transformation of TNT into non-explosive products can be achieved by reducing the nitro groups to amino groups or substituting them with hydroxy groups, leading to compounds like methylphloroglucinol. naun.org

Another avenue of modification is nucleophilic substitution. The protons at the 3 and 5 positions on the TNT ring can be substituted under certain conditions. icm.edu.pl Additionally, the nitro groups themselves can be displaced by nucleophiles. Reactions with thiols, for instance, can lead to the substitution of one or more nitro groups, with the reactivity and selectivity depending on the specific trinitrated benzene derivative used. acs.org These chemical transformations open pathways to new azo-dyes, analytical reagents, and other valuable chemical products from TNT. naun.org

Abiotic Degradation Pathways of Trinitrotoluene Isomers

Abiotic degradation processes, driven by light and chemical reactions, play a significant role in the initial transformation of TNT in the environment. These pathways often lead to the formation of a variety of intermediate products, which can then be further degraded by microbial action.

Photolytic Transformation Mechanisms

Photolysis, or the breakdown of compounds by light, is a primary abiotic degradation pathway for TNT, particularly in surface waters. epa.gov Upon exposure to sunlight, TNT can undergo both oxidation and reduction reactions. researchgate.net This process leads to the formation of various degradation products, including 1,3,5-trinitrobenzene (1,3,5-TNB), one of the main photodegradation products of TNT in environmental systems. epa.gov The photochemically induced oxidation of the methyl group of TNT can also result in the formation of derivatives of benzyl alcohol, benzaldehyde, and benzoic acid. tandfonline.com Studies have shown that the presence of a photocatalyst like titanium dioxide (TiO2) can significantly enhance the degradation of TNT under UV illumination. nih.govnih.gov The degradation rate is influenced by factors such as the initial TNT concentration and the pH of the solution. nih.govnih.gov For instance, the photocatalytic degradation of TNT has been observed to be faster at a pH of 11. nih.gov The process can lead to significant mineralization, with a substantial decrease in total organic carbon and the conversion of nitrogen to nitrate, nitrite, and ammonium ions. nih.gov

Chemical Reduction Processes (e.g., Fenton Oxidation, Metallic Iron)

Chemical reduction offers another significant abiotic pathway for TNT degradation.

Fenton Oxidation: The Fenton reagent, a mixture of ferrous ions (Fe2+) and hydrogen peroxide (H2O2), is an effective agent for oxidizing TNT in soil slurries and aqueous solutions. researchgate.net This process generates highly reactive hydroxyl radicals that can attack the TNT molecule. The initial steps of TNT destruction via Fenton oxidation often involve the oxidation of the methyl group, leading to the formation of 2,4,6-trinitrobenzoic acid and 1,3,5-trinitrobenzene. researchgate.netnycu.edu.tw The efficiency of Fenton oxidation is influenced by several factors, including temperature, pH, and the presence of dissolved organic matter and certain minerals. For example, greater TNT destruction occurs at higher temperatures, and the process is most effective at a low pH of 3.0-3.5. acs.org The presence of certain clays like montmorillonite can enhance the TNT transformation rate, while kaolinite can have an inhibitory effect. The photo-Fenton process, which combines Fenton's reagent with UV light, can further accelerate the degradation of TNT. nycu.edu.tw

Metallic Iron: Zero-valent iron (ZVI) has been extensively studied for its ability to reduce a variety of environmental contaminants, including TNT. frtr.gov In aqueous solutions, nanoscale zero-valent iron (nZVI) can effectively reduce TNT, with the reaction following pseudo-first-order kinetics. ekb.egnih.gov The reduction rate is significantly faster with nZVI compared to conventional iron powders. ekb.egekb.eg The efficiency of TNT reduction by ZVI is influenced by factors such as the concentration of the iron, the pH of the solution, and the reaction temperature. ekb.egnih.govekb.eg A decrease in pH generally leads to an increased reduction rate. ekb.egekb.eg The reduction of TNT by elemental iron can lead to the formation of various reduction products. iwaponline.com Pre-treatment of TNT with elemental iron has been shown to enhance the rate and extent of its subsequent mineralization by Fenton's oxidation. iwaponline.com

Microbial Biotransformation and Mineralization of Trinitrotoluene Isomers

Microorganisms play a crucial role in the breakdown of TNT in the environment, employing a diverse array of enzymes and metabolic pathways. Both aerobic and anaerobic microorganisms can transform TNT, although the specific pathways and end products often differ.

Aerobic Degradation Mechanisms and Pathways

Under aerobic conditions, many microorganisms, including bacteria and fungi, can biotransform TNT. researchgate.netepa.gov Genera such as Pseudomonas, Enterobacter, Rhodococcus, Mycobacterium, Bacillus, and the fungus Phanerochaete chrysosporium have been shown to be capable of TNT biotransformation. researchgate.netepa.gov The initial degradation of TNT by many aerobic microorganisms involves reductive reactions due to the electron-deficient nature of the aromatic ring. d-nb.infonih.gov However, some aerobic degradation pathways can lead to the formation of toxic and mutagenic intermediates. umn.edu

The primary aerobic degradation pathways involve the stepwise reduction of the nitro groups, which can ultimately lead to the cleavage of the aromatic ring. umn.edu Some bacteria can utilize TNT as a sole source of nitrogen. nih.govnih.gov

Dioxygenase Activities and Aromatic Ring Cleavage Pathways

Following the initial reduction of the nitro groups, dioxygenase enzymes can play a role in the further degradation of the TNT molecule, including the cleavage of the aromatic ring. The symmetrical arrangement of the nitro groups on the TNT ring generally hinders the activity of dioxygenases, contributing to its recalcitrant nature. d-nb.inforesearchgate.net However, the initial reduction of one or more nitro groups decreases the electrophilic nature of the ring, making it more susceptible to attack by monooxygenases and dioxygenases. nih.gov

Anaerobic Degradation Pathways and Intermediate Metabolite Formation

Under anaerobic conditions, the degradation of TNT proceeds through a series of reduction steps. The initial and most common transformation is the reduction of the nitro groups to form aminodinitrotoluenes (ADNTs) and diaminonitrotoluenes (DANTs). nih.govresearchgate.net Specifically, the formation of 4-amino-2,6-dinitrotoluene (4-ADNT) and 2-amino-4,6-dinitrotoluene (2-ADNT) are the primary initial products. nih.gov These are subsequently reduced to 2,4-diamino-6-nitrotoluene (2,4-DANT) and 2,6-diamino-4-nitrotoluene (2,6-DANT). nih.gov

Further anaerobic transformation can lead to the formation of 2,4,6-triaminotoluene (TAT). nih.govasm.org The pathway can also involve other intermediates. For example, a consortium of Desulfovibrio spp. was found to degrade TNT to intermediates including nitrobenzoic acid, cyclohexanone, 2-methyl pentanoic acid, butyric acid, and ultimately acetic acid. cdnsciencepub.com In some cases, the complete reduction of TNT to triaminotoluene is followed by the potential formation of methylphloroglucinol and p-cresol, although the biochemical evidence for this final step is still being established. nih.gov It has also been proposed that p-cresol detected during anaerobic metabolism may originate from other sources like the amino acid tryptophan rather than directly from TNT. nih.gov

The table below summarizes the key anaerobic degradation intermediates of TNT.

| Intermediate Metabolite | Abbreviation |

| 4-Amino-2,6-dinitrotoluene | 4-ADNT |

| 2-Amino-4,6-dinitrotoluene | 2-ADNT |

| 2,4-Diamino-6-nitrotoluene | 2,4-DANT |

| 2,6-Diamino-4-nitrotoluene | 2,6-DANT |

| 2,4,6-Triaminotoluene | TAT |

| Nitrobenzoic acid | |

| Cyclohexanone | |

| 2-Methyl pentanoic acid | |

| Butyric acid | |

| Acetic acid |

Enzymatic Biotransformation Processes

The biotransformation of TNT is mediated by a variety of microbial enzymes, primarily nitroreductases. tandfonline.comresearchgate.net These enzymes catalyze the reduction of the nitro groups on the TNT molecule. tandfonline.com Both aerobic and anaerobic microorganisms produce these enzymes. asm.org Fungal degradation, for instance, is initiated by mycelia-bound nitroreductases that reduce TNT to hydroxylaminodinitrotoluenes and aminodinitrotoluenes. tandfonline.com Further degradation and potential mineralization are then carried out by oxidative enzymes, particularly lignin-degrading enzymes like lignin and manganese peroxidases. tandfonline.com

In some bacteria, the transformation can also proceed via the formation of hydride-Meisenheimer complexes, which involves the addition of a hydride ion to the aromatic ring, leading to the release of nitrite. frontiersin.orgfrontiersin.org This denitration pathway is significant as it reduces the electrophilic nature of the TNT molecule, making it more amenable to subsequent enzymatic attack by monooxygenases and dioxygenases. researchgate.netnih.gov

A key enzyme that has been identified in the downstream degradation of TNT and its metabolites is protocatechuate 3,4-dioxygenase (P34O). d-nb.infomdpi.com This enzyme is involved in the β-ketoadipate pathway, a central route for the degradation of aromatic compounds. d-nb.infomdpi.com P34O catalyzes the ring cleavage of hydroxylated aromatic intermediates like protocatechuic acid. nih.govd-nb.info

Research has shown that the gene encoding P34O is upregulated during TNT degradation by Buttiauxella sp. S19-1. nih.govd-nb.info Knocking out this gene in the bacterium significantly reduced its TNT degradation efficiency, while introducing it into Escherichia coli enhanced its degradation ability. d-nb.info This provides strong evidence for the involvement of P34O in the later stages of the TNT degradation pathway. d-nb.infomdpi.com The recombinant P34O protein has been shown to have an activity of 2.46 µmol/min·mg. nih.govd-nb.info

The table below details some of the key enzymes involved in TNT biotransformation.

| Enzyme | Function in TNT Degradation | Organism(s) |

| Nitroreductases | Reduction of nitro groups to form hydroxylamino- and amino-derivatives. tandfonline.comresearchgate.net | Bacteria (e.g., Pseudomonas, Enterobacter), Fungi. researchgate.nettandfonline.com |

| Pentaerythritol tetranitrate (PETN) reductase | Reduces TNT to its hydride Meisenheimer complex, releasing nitrite. nih.gov | Enterobacter cloacae. nih.gov |

| Protocatechuate 3,4-dioxygenase (P34O) | Catalyzes downstream ring cleavage of hydroxylated intermediates. nih.govd-nb.infomdpi.com | Buttiauxella sp. S19-1, Pseudomonas isolates. d-nb.infomdpi.com |

| Lignin Peroxidase (LiP) | Oxidative degradation of TNT and its reduced intermediates. tandfonline.com | Ligninolytic fungi (e.g., Phanerochaete chrysosporium). nih.gov |

| Manganese Peroxidase (MnP) | Oxidative degradation of TNT and its reduced intermediates. tandfonline.com | Ligninolytic fungi (e.g., Phanerochaete chrysosporium). nih.gov |

| Old Yellow Enzyme (OYE) family | Hydride transferases involved in the formation of TNT-hydride complexes. nih.govfrontiersin.org | Yeast, Enterobacter cloacae, Pseudomonas species. nih.govfrontiersin.org |

Microbial Community Dynamics in Contaminated Environments

The presence of TNT significantly alters the structure and diversity of microbial communities in contaminated soils. researchgate.netmdpi.com High concentrations of TNT can lead to a reduction in the number of culturable bacteria and a shift in the dominant species. researchgate.net Studies have shown that TNT contamination can decrease soil respiratory and enzymatic activity. mdpi.com

Plant-Mediated Transformation (Phytotransformation and Rhizoremediation) of Trinitrotoluene Isomers

Phytoremediation, the use of plants to clean up contaminated environments, is a promising approach for TNT-contaminated sites. acs.orgmedcraveonline.com This can occur through phytotransformation, where the plant takes up and metabolizes the contaminant, or rhizoremediation, where the plant roots stimulate microbial degradation in the surrounding soil (rhizosphere). acs.org

Plants primarily take up TNT through their root systems. unl.edunih.gov Once inside the plant, TNT is metabolized, often through the reduction of its nitro groups to form aminodinitrotoluenes (ADNTs) and diaminonitrotoluenes. unl.edunih.gov The primary metabolites are typically 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene. unl.edu

The translocation of TNT and its metabolites to the aerial parts of the plant, such as stems and leaves, is generally limited. acs.orgnih.gov Most of the transformed products accumulate in the roots. acs.org These metabolites can then be conjugated with plant molecules like glucose and sequestered into vacuoles or incorporated into plant polymers such as lignin, effectively detoxifying and immobilizing the contaminant. acs.org Studies with aquatic plants like Myriophyllum aquaticum have shown rapid disappearance of TNT from the water, with the majority of the radiolabeled carbon from TNT being associated with the plant matter, particularly in the roots. chapmanhall.com

Rhizoremediation leverages the symbiotic relationship between plants and rhizosphere microorganisms. acs.org Plant roots release exudates that can stimulate the growth and activity of TNT-degrading microbes. acs.org For instance, inoculation of maize with Pseudomonas putida JLR11 has been shown to enhance the disappearance of TNT from hydroponic solutions, suggesting a synergistic effect between the plant and the bacteria. acs.org

The table below summarizes findings from a study on the distribution of radiolabeled TNT in the aquatic plant Myriophyllum aquaticum over time.

| Plant Part | Day 5 (% of total 14C) | Day 7 (% of total 14C) | Day 10 (% of total 14C) |

| Roots | 49.0 ± 16.5 | 31.4 ± 8.1 | 35.8 ± 6.9 |

| Stems | 32.3 ± 13.1 | 35.3 ± 7.9 | 28.6 ± 4.5 |

| Leaves | 11.0 ± 3.4 | 7.9 ± 2.1 | 14.8 ± 3.3 |

| Whole Plant | 58.3 ± 4.7 | 46.9 ± 6.2 | 57.4 ± 4.4 |

| Medium | 31.4 ± 2.0 | 33.3 ± 6.7 | 35.6 ± 3.0 |

| Data adapted from Hughes et al., 1997. chapmanhall.com |

Rhizosphere Microbial Enhancement of Degradation

The rhizosphere, the soil region immediately surrounding plant roots, is a zone of intense microbial activity that can significantly enhance the degradation of organic contaminants like trinitrotoluene. This process, often termed rhizoremediation, is driven by the unique chemical and physical environment created by plant root activities. Plant roots release exudates containing sugars, amino acids, and other organic compounds that stimulate the growth and metabolic activity of soil microorganisms. frontiersin.orgfrontiersin.org This enriched microbial community can accelerate the transformation of TNT.

Research has demonstrated that native plants can effectively promote the degradation of TNT. frontiersin.orgfrontiersin.org For instance, studies using native grasses such as switchgrass (Panicum virgatum) and eastern gamagrass (Tripsacum dactyloides) found that over 95% of the applied 2,4,6-TNT in the rhizosphere soil was degraded within the first seven days of incubation. frontiersin.orgresearchgate.net However, the complete breakdown, or mineralization, of the TNT molecule into carbon dioxide is often limited, with studies showing less than 10% mineralization. frontiersin.orgfrontiersin.org This indicates that the primary fate of TNT in the rhizosphere is transformation into various metabolites rather than complete destruction. frontiersin.org

The degradation process is primarily a reductive pathway, where microbial enzymes reduce the nitro groups on the TNT molecule. This leads to the formation of aminodinitrotoluenes (ADNTs) and subsequently diaminonitrotoluenes (DANTs). researchgate.nettandfonline.com The effectiveness of rhizoremediation can be further improved by inoculating plants with specific, highly efficient TNT-degrading bacteria, such as certain strains of Pseudomonas. nih.gov

| Plant Species | Initial TNT Concentration (mg/kg) | Degradation Percentage (after 7 days) | Mineralization to CO2 (after 8 weeks) | Reference |

| Switchgrass (Panicum virgatum) | Not Specified | >95% | ~10% | frontiersin.org |

| Eastern Gamagrass (Tripsacum dactyloides) | Not Specified | >95% | ~8% | frontiersin.org |

| Control (Unplanted Soil) | Not Specified | Lower than planted | ~5% | frontiersin.org |

Sorption and Desorption Dynamics of Trinitrotoluene Isomers in Geo-Environmental Matrices

The mobility and bioavailability of trinitrotoluene in the environment are largely controlled by its sorption (adhesion) to and desorption (release) from soil and sediment particles. researchgate.netscispace.com Generally, 2,4,6-TNT is characterized by weak to moderate sorption to geo-environmental matrices. researchgate.net This sorption behavior is often nonlinear and exhibits hysteresis, meaning that the compound is more readily bound to soil particles than it is released. researchgate.netslu.se This suggests that a fraction of the sorbed TNT becomes resistant to desorption, effectively sequestering it within the soil matrix.

The physical and chemical properties of the soil play a significant role in these dynamics. Soil texture, particularly the clay content, and the composition of exchangeable cations on clay mineral surfaces can influence the extent of TNT sorption. nih.gov For example, studies have shown that soils saturated with potassium (K+) ions exhibit a significantly higher sorption capacity for TNT compared to soils saturated with ammonium (NH4+), calcium (Ca2+), or aluminum (Al3+) ions. nih.gov This effect was more pronounced in sandy loam soil with low organic matter than in silty clay soil. nih.gov

Furthermore, the transformation products of TNT, such as 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT), tend to bind more strongly and irreversibly to soil components than the parent TNT molecule. slu.sedss.go.th This increased binding of metabolites is a critical factor in the long-term fate of TNT contamination.

Interactions with Soil Organic Matter and Humic Substances

Soil organic matter (SOM) is widely recognized as the single most important soil component controlling the sorption and binding of trinitrotoluene and its transformation products. slu.senih.gov The chemical composition and structure of the SOM, rather than just its total quantity, dictate the nature and strength of these interactions. nih.gov Research indicates that the aliphatic domains within the SOM matrix have a more significant influence on the non-specific, hydrophobic sorption of TNT compared to the aromatic domains. researchgate.netnih.gov

Beyond non-specific partitioning, specific chemical interactions occur. For instance, electrostatic interactions can form between the positively charged carbonyl carbons within the SOM structure and the electron-rich nitro groups of the TNT molecule. researchgate.net

Humic substances, which include humic acid and fulvic acid, are major reactive components of SOM. The interaction with humic substances becomes particularly important as TNT is microbially reduced. The binding affinity increases with the number of amino groups on the aromatic ring; thus, triaminotoluene (TAT) binds more strongly than diaminonitrotoluenes (DANTs), which in turn bind more strongly than aminodinitrotoluenes (ADNTs). dss.go.th The binding of these reduced metabolites to humic acids can be covalent and effectively irreversible. nih.govdss.go.th This strong binding to the humic fraction of SOM is a crucial mechanism for the long-term immobilization of TNT-derived contaminants in the environment, reducing their bioavailability and potential for leaching into groundwater.

| Soil Type | Organic Matter (%) | Freundlich Sorption Coefficient (Kf) | Desorption Intensity (1/n des) | Reference |

| Immokalee | Low | Not Specified | 1.11 | researchgate.net |

| Millhopper | Moderate | Not Specified | 0.67 | researchgate.net |

| Orelia | High | Not Specified | 0.56 | researchgate.net |

| Belleglade | Very High | Not Specified | 0.27 | researchgate.net |

Note: A higher desorption intensity value (1/n des) indicates that the compound is more easily released from the soil.

Advanced Analytical Methodologies for Characterization and Quantification of Trinitrotoluene Isomers

Chromatographic Separation Techniques for Trinitrotoluene Isomers and Metabolites

Chromatography is a cornerstone for the separation of complex mixtures, and several techniques have been optimized for the analysis of TNT isomers and their related compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the analysis of 2,3,5-trinitrotoluene and its related isomers and metabolites. plos.orgeeer.org The technique's popularity stems from its simplicity, durability, and cost-effectiveness. plos.org Separation is typically achieved using reversed-phase columns, such as C8 or C18, with mobile phases commonly consisting of water and an organic modifier like methanol or acetonitrile. plos.orgeeer.org

Researchers have developed methods for the baseline separation of TNT and its biotransformation products. eeer.orgeeer.org For instance, an isocratic elution using a water/methanol mixture on a C8 column has proven effective for separating TNT from its monoamino-dinitrotoluene isomers. eeer.orgeeer.org The UV detector is often set at a wavelength of 254 nm for monitoring the analytes. eeer.org

The choice of stationary phase can significantly impact separation efficiency. A study comparing diol, C18, and phenyl-3 columns found that the diol column provided superior separation and sensitivity for TNT and its byproducts. plos.orgnih.gov This enhanced performance is attributed to the formation of charge-transfer complexes between the hydroxyl groups on the polyol layer of the diol column and the nitroaromatic compounds. plos.orgnih.gov The diol column method also demonstrated reduced solvent consumption and analysis time, with a total analysis lasting less than 13 minutes. plos.orgnih.gov

It is crucial to consider potential analyte loss during sample pretreatment, as significant losses of TNT have been observed with certain syringe filters, such as those made of PVDF and polysulfone. eeer.orgeeer.org

Below is a table summarizing the retention times for TNT and related compounds using different HPLC columns.

Table 1: HPLC Retention Times for TNT and Related Compounds on Various Columns

| Compound | Diol Column Retention Time (min) nih.gov | C18 Column Retention Time (min) nih.gov | C8 Column Retention Time (min) eeer.org |

|---|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | - | 10.69 | 13.3 |

| 2-Amino-4,6-dinitrotoluene | - | 13.58 | - |

| 4-Amino-2,6-dinitrotoluene | - | 13.93 | - |

| 2,4-Dinitrotoluene | - | 14.43 | - |

| 2,6-Dinitrotoluene | - | 14.61 | - |

| 2,6-Diamino-4-nitrotoluene | - | - | 2.4 |

| 2,4-Diamino-6-nitrotoluene | - | - | 2.5 |

Note: Direct comparison between different studies should be made with caution due to variations in specific HPLC conditions.

Gas Chromatography (GC) with Electron Capture and Flame Ionization Detection

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, including TNT isomers and impurities. astm.orgastm.org It is particularly effective for separating isomers due to its high resolution. researchgate.net For the analysis of nitroaromatic compounds, which are highly electronegative, the electron capture detector (ECD) is exceptionally suitable due to its high sensitivity. researchgate.netunizg.hr The flame ionization detector (FID) is also used, although it generally shows lower sensitivity to explosives compared to the ECD. icm.edu.plpurdue.edu

GC methods have been successfully employed to identify impurities in military-grade TNT, such as various dinitrotoluene (DNT) isomers and other TNT isomers like 2,3,4-TNT and 2,4,5-TNT. astm.orgastm.org The analysis of vapor in equilibrium with solid TNT has shown that while 2,4,6-TNT is the major component of the solid, its manufacturing impurity, 2,4-DNT, can be a significant component of the vapor phase due to its higher vapor pressure. unizg.hr

Care must be taken when analyzing thermally labile compounds like TNT, as high temperatures in the GC injection port can cause degradation. epa.gov Despite this, the use of deactivated injection port liners and appropriate capillary columns has made routine GC analysis of these compounds feasible. researchgate.net

The table below shows typical analytes identified in military-grade TNT using GC.

Table 2: Major Impurities in Military-Grade TNT Identified by GC

| Compound |

|---|

| 2,4-Dinitrotoluene (DNT) |

| 2,3,4-Trinitrotoluene |

| This compound |

| 2,4,5-Trinitrotoluene |

Two-Dimensional Thin Layer Chromatography (TLC)

Two-dimensional thin-layer chromatography (TLC) offers a simple and cost-effective method for separating complex mixtures of TNT isomers and impurities. nm.gov In this technique, the sample is spotted on a TLC plate, which is then developed in one direction with a specific mobile phase. The plate is then dried, rotated 90 degrees, and developed in a second direction with a different mobile phase, enhancing the separation of compounds with similar properties. nm.gov

A notable application of two-dimensional TLC is the identification of impurities in α-TNT. nm.gov One unique method involves incorporating a zinc reductor directly into the silica gel G thin layer. nm.gov After separation, the nitro compounds are reduced to amines, which can then be reacted with a visualizing agent like p-Diethylaminobenzaldehyde to produce colored spots for identification. nm.gov This technique has been shown to effectively separate various dinitrotoluene and trinitrotoluene isomers. nm.gov

Mobile phase selection is critical for achieving good separation. For example, a combination of petroleum ether and isopropanol (4:1) has been found to provide distinguishable separation of nitroaromatic compounds. frtr.gov Two-dimensional TLC has also been used to identify impurities derived from TNT in formulations like Composition B. dtic.mil

Spectroscopic Characterization of Trinitrotoluene Isomers

Spectroscopic methods are indispensable for the structural elucidation and sensitive detection of TNT isomers. Mass spectrometry, in particular, provides detailed information about the molecular weight and fragmentation patterns of these compounds.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Isomer Identification and Trace Analysis

Mass spectrometry (MS), often coupled with a chromatographic separation technique like GC or LC, is a primary tool for the identification and trace analysis of TNT isomers. dtic.milnih.gov GC/MS allows for the separation of isomers followed by their identification based on their mass spectra. dtic.mildtic.mil The fragmentation patterns observed in the mass spectra can be diagnostic for specific isomers. researchgate.net For instance, mass peaks at m/e = 63 and 89 are common to both 2,4-DNT and 2,4,6-TNT and can be useful for detection. dtic.mil

LC-MS is also a powerful technique, particularly for analyzing by-products in industrial TNT samples to create profiles for origin characterization. nih.gov Negative-ion mass spectrometry has demonstrated high sensitivity and selectivity for detecting TNT, even in trace vapor quantities. dtic.mil Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion and analyzing its fragmentation products, which is invaluable for distinguishing between isomers in complex matrices.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar compounds, such as the metabolites of TNT. ESI-MS, particularly in the negative-ion mode, has been effectively used to characterize these biotransformation products. nih.govasm.org

In studies of TNT metabolism by microorganisms, ESI-MS has been instrumental in identifying various intermediates. nih.govasm.org For example, negative-mode ESI-MS analysis of HPLC-purified metabolites has revealed the formation of compounds such as the H--TNT anion (m/z 228) and various tautomers of 2H-TNT·H+ (m/z 230). nih.govasm.org The technique has also been used to identify products from both aromatic ring reduction and nitro group reduction pathways. nih.gov

The table below lists the mass-to-charge ratios (m/z) of several TNT metabolites identified using ESI-MS.

Table 3: ESI-MS Data for TNT and Its Metabolites

| Compound | Molecular Mass (Da) | m/z (Negative-ion mode) |

|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | 227 | - |

| H--TNT anion | - | 228 nih.govasm.org |

| 2H-TNT·H+ | 230 | 230 nih.govasm.org |

| 2-Amino-4,6-dinitrotoluene | 197 | 196 nih.gov |

| 4-Amino-2,6-dinitrotoluene | 197 | 196 nih.gov |

| Azoxydinitrotoluene dimers | 406 | 405 nih.govasm.org |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a powerful tool for the analysis of trinitrotoluene and its derivatives. researchgate.net In negative-ion mode APCI-MS, the ionization behavior of nitrotoluene and dinitrotoluene isomers has been investigated, providing a basis for understanding the fragmentation patterns of more substituted isomers like 2,3,5-TNT. researchgate.net For instance, studies on 2,4,6-trinitrotoluene have shown that the choice of solvent can influence the ionization process, with different reactant ions being formed in the presence of solvents like acetone. researchgate.net

Research involving the transformation of 2,4,6-TNT by yeast has successfully utilized negative-mode APCI-MS to characterize various TNT-hydride complexes. nih.govnih.govdntb.gov.ua This work identified molecular ions at m/z 227, 228, and 230, corresponding to TNT-mono- and dihydride complexes and their protonated isomers, respectively. nih.govnih.govdntb.gov.ua Such studies highlight the capability of APCI-MS to identify transient intermediates and degradation products of trinitrotoluenes. nih.govnih.govdntb.gov.ua When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), APCI-MS provides a robust method for the isomer-specific analysis of complex mixtures. thermofisher.com

Negative-Ion Mass Spectrometry (NIMS) and Plasma Chromatography Mass Spectrometry (PCMS)

Negative-Ion Mass Spectrometry (NIMS) has demonstrated high sensitivity and selectivity for the detection of trace vapor quantities of TNT, with detection limits in the parts-per-million range. dtic.mil This technique leverages the highly electronegative character of nitroaromatic compounds like the trinitrotoluene isomers. dtic.mil

Plasma Chromatography Mass Spectrometry (PCMS), a form of ion mobility spectrometry, is particularly well-suited for the detection of explosive vapors at atmospheric pressure. dtic.mil It responds effectively to nitrated compounds, including TNT and its isomers. dtic.mil PCMS has been shown to detect TNT in the air at concentrations as low as 10 parts per trillion. dtic.mil The combination of plasma chromatography with mass spectrometry offers a powerful analytical approach for both detecting and identifying trinitrotoluene isomers based on their ion-molecule reactions and charge-transfer characteristics. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the isomers of trinitrotoluene. researchgate.net It provides detailed information about the chemical environment of atoms within a molecule, allowing for the differentiation of constitutional isomers. researchgate.netresearchgate.net

Both liquid-state and solid-state ¹³C and ¹⁵N NMR have been employed to identify the transformation products of 2,4,6-trinitrotoluene. researchgate.netplos.org For instance, the ¹³C NMR chemical shifts for the carbons in 2,4,6-TNT have been precisely assigned in both dimethyl sulfoxide-d₆ solution and in the solid state. plos.org These reference data are crucial for identifying and distinguishing different isomers and their degradation products in complex environmental or post-explosion samples. plos.org The coupling of liquid chromatography with NMR (LC-NMR) further enhances the ability to separate and structurally characterize individual compounds within a mixture. researchgate.netplos.org

Table 1: ¹³C NMR Chemical Shifts (ppm) for 2,4,6-Trinitrotoluene

| Carbon Atom | Chemical Shift (dmso-d₆) plos.org | Chemical Shift (Solid State) plos.org |

| C₁ | 132.9 | 135 |

| C₂,₆ | 150.8 | 153 |

| C₄ | 145.6 | 148 |

| C₃,₅ | 122.5 | 123 |

| Methyl | 15.0 | 17.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of compounds like this compound. ksu.edu.sa

IR spectroscopy is particularly sensitive to the vibrations of polar bonds, such as the nitro groups present in trinitrotoluene. The symmetric and asymmetric stretching vibrations of the NO₂ groups in 2,4,6-TNT give rise to strong absorption bands in the IR spectrum. researchgate.net

Raman spectroscopy, on the other hand, is sensitive to the vibrations of non-polar bonds and provides a characteristic fingerprint for different molecules. researchgate.net High-quality Raman spectra of numerous explosive materials, including trinitrotoluene isomers, have been obtained, aiding in their identification. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), have been used to predict the vibrational frequencies of 2,4,6-TNT, showing good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The sharpness of Raman peaks can help distinguish between different nitrotoluene isomers based on the position and intensity of the NO₂ stretching modes. researchgate.net Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that has been successfully used for the detection of trace amounts of TNT. nih.govijsra.netmdpi.comacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of trinitrotoluene isomers in various matrices, including water and soil. ccspublishing.org.cnnih.gov The method is based on the principle that these compounds absorb light in the UV-Vis region of the electromagnetic spectrum. researchgate.net

The UV spectrum of 2,4,6-trinitrotoluene in solution typically shows a maximum absorbance around 230 nm. researchgate.net The formation of colored complexes, such as the Meisenheimer complex, can be used for the colorimetric determination of TNT. researchgate.netistanbul.edu.tr For example, the reaction of TNT with a base in the presence of a suitable reagent can produce a colored product with a specific absorption maximum, which can be measured to determine the concentration of TNT. epa.govistanbul.edu.trnih.gov

UV-Vis spectroscopy, often coupled with chemometric methods like partial least squares (PLS), allows for the simultaneous quantitative determination of multiple trinitrotoluene isomers and their degradation products in environmental samples. ccspublishing.org.cn The technique has been successfully applied to determine TNT concentrations in tap water, lake water, and river water with high recovery values. ccspublishing.org.cn The detection limits for TNT and its byproducts using HPLC with UV-Vis detection can reach the microgram-per-liter (µg/L) range. nih.gov

Table 2: UV-Vis Absorption Maxima for TNT and Related Compounds

| Compound | Solvent/Conditions | Absorption Maxima (nm) |

| 2,4,6-Trinitrotoluene (TNT) | Toluene | 230, ~340 researchgate.net |

| 2,4,6-Trinitrotoluene (TNT) | Acetonitrile | ~229 pitt.edu |

| TNT-APTES Complex | Toluene | 530, 650 researchgate.net |

| 2-Amino-4,6-dinitrotoluene | Acetonitrile | ~226, ~270 (shoulder), ~380 pitt.edu |

| 4-Amino-2,6-dinitrotoluene | Acetonitrile | ~230, ~370 pitt.edu |

| 3,5-Dinitroaniline | Acetonitrile | ~226, ~255 (shoulder), ~390 pitt.edu |

Electrochemical Sensor Development for Trinitrotoluene Isomer Detection

Electrochemical sensors offer a promising approach for the rapid, sensitive, and low-cost detection of trinitrotoluene isomers. sci-hub.se These sensors are based on the electrochemical reduction of the nitro groups on the aromatic ring. sci-hub.se

Nanostructured Electrocatalysts in Sensing Platforms

The performance of electrochemical sensors for TNT detection can be significantly enhanced by the use of nanostructured electrocatalysts. sci-hub.se Nanomaterials, such as metal nanoparticles, carbon nanotubes, and graphene, offer high surface area-to-volume ratios, excellent electrical conductivity, and enhanced catalytic activity, which are beneficial for improving the sensitivity and detection limits of the sensors. ijsra.netsci-hub.seresearchgate.netresearchgate.net

Various nanomaterials have been explored for the construction of TNT electrochemical sensors:

Gold Nanoparticles (AuNPs): AuNP-modified electrodes have been shown to serve as effective platforms for the electrochemical detection and reduction of TNT. researchgate.net The high surface area of AuNPs enhances electrocatalysis and signal transduction. researchgate.net

Carbon-based Nanomaterials: Materials like graphene and carbon nanotubes are excellent for accumulating electron-deficient nitroaromatic compounds on their surface and possess numerous active sites for their electrochemical reduction. sci-hub.se

Metal Oxide Nanocomposites: Nanocomposites such as ZnO₂/CNT have been used to fabricate highly sensitive voltammetric sensors for TNT. acs.org These materials improve conductivity and provide more active sites for the electrocatalytic reduction of TNT. acs.org

Magnetic Microspheres: Versatile electrochemical sensors have been developed using magnetic microspheres modified with materials like lignin and gold nanoparticles for the selective detection of trace TNT in aqueous media. nih.gov

The use of these nanostructured electrocatalysts has led to the development of electrochemical sensors with low detection limits, wide linear ranges, and high sensitivity for the detection of trinitrotoluene isomers. sci-hub.seresearchgate.net

Table 3: Performance of Nanomaterial-Based Electrochemical Sensors for TNT Detection

| Sensor Material | Detection Limit | Linear Range | Reference |

| PtPd-rGONRs/GCE | 0.8 ppb | 0.01 - 3 ppm | researchgate.net |

| N-GQDs | 0.2 ppb | 1 - 400 ppb | sci-hub.se |

| N-rich Carbon Dots | 1 nM | 5 nM - 30 µM | sci-hub.se |

| ZnO₂/CNT@AuE | 3.4 nM | 4 - 500 nM | acs.org |

| L-MMS/GCE | 35 pM | Not specified | nih.gov |

Molecularly Imprinted Polymers (MIPs) in Sensor Design

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. This "molecular memory" makes them highly effective for the development of selective sensors. researchgate.net The process of molecular imprinting involves the polymerization of functional and cross-linking monomers in the presence of a template molecule, which in this context would be this compound (2,3,5-TNT) or a structurally similar analogue. fraunhofer.denih.gov After polymerization, the template is removed, leaving behind specific cavities that can rebind the target molecule. nih.govnih.gov

The design of MIP-based sensors for trinitrotoluene (TNT) isomers often involves electropolymerization of the MIP film directly onto a transducer surface, such as a glassy carbon or gold electrode. researchgate.netencyclopedia.pub This technique allows for the creation of thin, uniform films and enhances the sensitivity of the sensor by concentrating the target molecules near the signal transducer. encyclopedia.pub For instance, MIP films have been shown to increase sensitivity by as much as 105-fold compared to unmodified electrodes. encyclopedia.pub

Various functional monomers and solvents are tested to optimize the binding affinity and selectivity for TNT. fraunhofer.de For example, studies have investigated the use of monomers like methacrylic acid and polymers such as polyaniline and polypyrrole in different solvent environments to achieve the best sensor performance. fraunhofer.dersc.org The choice of solvent during the pre-polymerization stage is critical as it influences the interactions between the template and the functional monomers. rsc.org

While much of the research has focused on the more common 2,4,6-trinitrotoluene isomer due to its widespread use in explosives, the principles and methodologies are applicable to the detection of other isomers like 2,3,5-TNT. fraunhofer.dersc.org The selectivity of these sensors allows them to distinguish TNT from other structurally related nitroaromatic compounds, which is crucial for accurate environmental monitoring and security applications. rsc.org

Table 1: Examples of MIP-Based Sensors for Trinitrotoluene (TNT) Detection

| Sensor Type | Template Molecule | Functional Monomer/Polymer | Detection Limit | Reference |

|---|---|---|---|---|

| Electrochemical | 2,4,6-TNT | Polydopamine | 0.1 nM - 10 nM | encyclopedia.pub |

| Voltammetric | 2,4,6-TNT | Not Specified | 1.5 x 10⁻⁹ mol/L | nih.gov |

| Quartz Crystal Microbalance (QCM) | 2,4,6-TNT / 2,4-DNT | Polyacrylamide (PAA) | pg per minute range | fraunhofer.de |

| Fluorescence | 2,4,6-trinitrophenol (TNP) | 3-aminopropyltriethoxysilane | 0.15 nM | acs.org |

| Surface Plasmon Resonance (SPR) | 2,4,6-TNT | Not Specified | 10⁻⁸ mol/L | rsc.org |

| Chemiluminescence | 2,4,6-TNT | APTES | Not Specified | mdpi.com |

Immunosensors and Biosensor Integration

Immunosensors and biosensors represent another powerful class of analytical tools for the detection of trinitrotoluene isomers, leveraging the high specificity of biological recognition elements. mdpi.commdpi.comresearchgate.net These sensors typically utilize antibodies, aptamers, or even whole cells that can selectively bind to TNT molecules. mdpi.comnih.gov

Immunosensors are based on the specific binding interaction between an antigen (TNT) and an antibody. mdpi.comresearchgate.net Monoclonal antibodies with high affinity for TNT are often immobilized on a transducer surface. researchgate.netnih.gov Detection can be achieved through various principles, including fluorescence immunoassays, where a fluorescently labeled TNT analog competes with the target TNT for antibody binding sites. nih.gov A decrease in fluorescence signal corresponds to a higher concentration of TNT in the sample. nih.gov These sensors have demonstrated high sensitivity, with detection limits reaching the parts-per-trillion (ppt) to parts-per-billion (ppb) range. mdpi.comnih.gov

Several formats for immunosensors have been developed, including:

Capillary-based displacement flow immunosensors: These have shown a significant improvement in sensitivity, with detection limits as low as 440 amol for TNT. acs.org

Microfluidic immunosensors: These devices offer advantages such as high surface-area-to-volume ratios for enhanced antibody-antigen interactions and faster response times. mdpi.com They have been successfully deployed for real-time monitoring of TNT in marine environments. mdpi.com

Surface Plasmon Resonance (SPR) based immunosensors: SPR is an optical technique that detects the binding of TNT to immobilized antibodies in real-time without the need for labels. researchgate.net

Biosensor integration involves the use of whole cells or specific cellular components to detect target analytes. For example, researchers have constructed whole-cell biosensors using Escherichia coli by identifying genetic elements (promoters) that are specifically activated in the presence of TNT and its derivatives. nih.gov These promoters are then fused to a reporter gene, such as the one for green fluorescent protein (GFP), where the intensity of the fluorescence indicates the concentration of TNT. nih.gov Such biosensors have shown a minimum responding concentration to TNT of 4.75 mg/L. nih.gov

The integration of these biological components with various transducer technologies, including electrochemical and optical systems, allows for the development of robust and sensitive detection platforms. researchgate.netmdpi.com

Table 2: Performance of Different Immunosensor and Biosensor Platforms for TNT Detection

| Sensor Platform | Recognition Element | Detection Method | Limit of Detection | Reference |

|---|---|---|---|---|

| Capillary Immunosensor | Anti-TNT Antibody | Displacement Flow Immunoassay | 440 amol (1 pg/mL) | acs.org |

| Microfluidic Immunosensor | Anti-TNT Antibody | Fluorescence Displacement Immunoassay | 1.0 ppb | mdpi.com |

| Multi-channel Microimmunosensor | Anti-TNT Monoclonal Antibody | Fluorescence Displacement Immunoassay | 1-10 ng/mL (ppb) | nih.gov |

| SWNT-based Chemiresistive Immunosensor | Anti-TNP Single Chain Antibody | Displacement Mode | 0.5 ppb - 5000 ppb | nih.gov |

| Laser-Induced Immunofluorometric Biosensor | Monoclonal Antibody A1.1.1 | Kinetic Competition Immunoassay | ~100 pM (20 ppt) | nih.gov |

| E. coli Whole-Cell Biosensor | Promoter elements (yadG, yqgC, etc.) | Green Fluorescent Protein (GFP) | 4.75 mg/L | nih.gov |

| Evanescent Wave Fiber-Optic Immunosensor | Antibody | Not Specified | ppt to low ppb | mdpi.com |

Multi-Analytical Platform Integration for Comprehensive Environmental Assessment

A comprehensive environmental assessment of sites contaminated with this compound and its isomers necessitates the integration of multiple analytical platforms. This approach is crucial due to the complexity of environmental matrices (e.g., soil, groundwater) and the potential for TNT to undergo various transformation processes, leading to a suite of degradation products. tandfonline.comnm.gov

The standard laboratory method for the analysis of explosives in environmental samples is High-Performance Liquid Chromatography (HPLC) , often coupled with an ultraviolet (UV) detector (EPA Method 8330). epa.govepa.gov This method can quantify TNT and several of its degradation products in water, soil, and sediment at low parts-per-billion levels. epa.gov For enhanced specificity and sensitivity, HPLC can be paired with mass spectrometry (HPLC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the identification of TNT transformation products. nm.gov While TNT itself and some of its more volatile degradation products can be analyzed by GC-MS, many transformation products are not sufficiently volatile for this method. tandfonline.comresearchgate.net

In addition to these laboratory-based methods, a variety of on-site and field-deployable analytical methods have been developed and evaluated for rapid screening and monitoring. These include:

Colorimetric Test Kits: These kits provide a rapid, qualitative or semi-quantitative indication of the presence of nitroaromatic compounds. epa.govresearchgate.net

Immunoassay Test Kits: These offer higher specificity for TNT compared to colorimetric methods. epa.govresearchgate.net

Biosensors: As discussed previously, biosensors, such as the Naval Research Laboratory's Continuous Flow Immunosensor (CFI), have shown high accuracy in field demonstrations for TNT detection in groundwater. researchgate.net

The integration of these different analytical tiers provides a more complete picture of the contamination. For instance, field screening methods can be used to quickly identify contaminated areas, which can then be followed by more rigorous laboratory analysis using HPLC-UV or HPLC-MS for accurate quantification and confirmation. epa.govresearchgate.net Furthermore, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are being explored for the rapid detection and quantification of nitroaromatic compounds in complex soil extracts, offering a complementary approach to traditional chromatographic methods. nih.gov

This multi-analytical approach ensures a thorough characterization of the extent and nature of contamination, which is essential for effective remediation planning and risk assessment. tandfonline.com

Computational Chemistry and Predictive Modeling of Trinitrotoluene Isomers

Quantum Chemical Calculations for Electronic Structure and Reactivity of Trinitrotoluene Isomers

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trinitrotoluene (TNT) isomers. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to determine the geometric and electronic structures of these molecules. vu.lt Such calculations are crucial for predicting molecular stability, reactivity, and spectroscopic signatures. icm.edu.pl

Research into the positional isomers of TNT reveals that the stability of the molecule is significantly influenced by the relative positions of the nitro (NO₂) groups. Calculations have shown that isomers with reduced close contact and steric hindrance between the nitro groups tend to be more stable. researchgate.net For the widely studied 2,4,6-TNT isomer, theoretical investigations have been performed using various basis sets to optimize the molecular geometry and calculate bond lengths, angles, and energies. icm.edu.pl These studies indicate that the planarity of the benzene ring and the orientation of the nitro and methyl groups are affected by intramolecular interactions. researchgate.net

The electronic structure, particularly the distribution of electron density and the nature of the molecular orbitals, dictates the reactivity of TNT isomers. The strong electron-withdrawing nature of the three nitro groups makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. nih.gov Quantum chemical calculations can quantify this effect and predict which sites on the molecule are most reactive. For example, calculations have been used to corroborate experimental findings on the electrochemical reduction of 2,4,6-TNT, showing that the process begins with the reduction of one of the nitro groups. researchgate.net These computational models provide a detailed picture of the multi-step reduction mechanism. researchgate.net

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for 2,4,6-Trinitrotoluene (Cs Conformer)

| Bond | HF/6-311G**(2d+1f) icm.edu.pl | MCSCF/6-31G* icm.edu.pl | Experimental (Orthorhombic) icm.edu.pl | Experimental (Monoclinic) icm.edu.pl |

|---|---|---|---|---|

| C1-C2 | 1.389 | 1.401 | 1.381 | 1.373 |

| C2-C3 | 1.385 | 1.396 | 1.382 | 1.378 |

| C1-C7 | 1.503 | 1.512 | 1.509 | 1.503 |

| C2-N8 | 1.464 | 1.478 | 1.472 | 1.475 |

| N8-O9 | 1.192 | 1.229 | 1.218 | 1.223 |

| C7-H13 | 1.083 | 1.089 | 0.980 | 0.980 |

Molecular Dynamics Simulations of Trinitrotoluene Isomer Environmental Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of TNT isomers and their interactions with environmental matrices such as water, soil, and biological systems. These simulations model the movement of atoms and molecules over time, providing insights into processes like dissolution, adsorption, and transport across biological membranes. acs.orgrsc.org

A significant area of research is the interaction of TNT and its metabolites with lipid membranes, which is crucial for understanding its bioavailability and toxicity. acs.org MD simulations have shown that TNT molecules can readily partition from an aqueous phase into the hydrophobic core of a lipid bilayer. rsc.org Studies focusing on 2,4,6-TNT and its amino-metabolites have calculated key parameters like the permeability coefficient and the potential of mean force (PMF) for crossing the membrane. Results indicate that the membrane affinity and transmembrane capacity differ between TNT and its degradation products, which can influence their bioconcentration. acs.org Furthermore, the accumulation of these molecules can alter the structural properties of the membrane itself, including its thickness and lipid tail order. acs.orgrsc.org

Another critical environmental interaction is the enzymatic degradation of TNT. MD simulations have been used to explore the structural basis for how bacterial enzymes, such as xenobiotic reductases from Pseudomonas putida, recognize and bind TNT isomers. nih.gov These simulations model the enzyme-ligand complex, revealing the specific amino acid residues and flexible loops within the enzyme that interact with the TNT molecule. nih.govsci-hub.se By calculating binding affinities and observing the proximity of the substrate to the enzyme's cofactor, MD studies can help explain the observed substrate specificity and regioselectivity of these enzymes, providing a molecular rationale for their catalytic efficiency in TNT degradation. nih.gov

Table 2: Predicted Interaction and Permeability Data of 2,4,6-TNT with a Model Lipid Membrane

| Compound | Permeability Coefficient (P, cm/s) acs.org | Liposome-Water Partition Coefficient (log Klw) acs.org | Interaction Energy with Membrane (kJ/mol) rsc.org |

|---|---|---|---|

| 2,4,6-TNT | 1.7 × 10-2 | 2.18 | -30.9 (at low concentration) |

| 2-amino-4,6-dinitrotoluene | 2.8 × 10-2 | 2.53 | Not Available |

| 4-amino-2,6-dinitrotoluene | 2.9 × 10-2 | 2.51 | Not Available |

| 2,4-diamino-6-nitrotoluene | 1.8 × 10-2 | 1.44 | Not Available |

In Silico Prediction of Degradation Pathways and Metabolite Formation Kinetics

In silico models are invaluable for predicting the environmental fate of TNT isomers by elucidating their potential degradation pathways and the kinetics of these transformations. researchgate.netwalshmedicalmedia.com These computational tools can simulate the biotransformation of TNT by microorganisms, predicting the sequence of reactions and the resulting metabolites. mdpi.com

A primary degradation mechanism for TNT is the sequential reduction of its three nitro groups. nih.gov Constraint-based analysis and other metabolic models can simulate this process in microorganisms like Escherichia coli. mdpi.com These models predict that under aerobic conditions, TNT is reduced to nitroso and hydroxylamine intermediates, which can then be further transformed into aminodinitrotoluenes and diaminonitrotoluenes. nih.gov Under anaerobic conditions, the reduction can proceed further to form triaminotoluene. nih.gov In silico analysis allows researchers to explore how process parameters, such as the availability of oxygen or different carbon sources, influence the efficiency and routes of these degradation pathways. mdpi.com

Beyond predicting the sequence of events, computational models can also estimate the kinetics of these reactions. By combining experimental data with molecular modeling, it is possible to calculate activation free energies (ΔG‡) and reaction free energies (ΔGrxn) for specific degradation steps. acs.orgacs.org For instance, the alkaline hydrolysis of 2,4,6-TNT has been studied using a combination of kinetic measurements and computational chemistry. acs.org These studies evaluate different possible mechanisms, such as the formation of a Meisenheimer complex or a TNT anion, by comparing experimentally derived kinetic parameters with those calculated from transition state theory. acs.orgacs.org This integrated approach helps to identify the most likely reaction mechanisms and provides the quantitative data needed for robust environmental fate modeling.

Table 3: Computationally Studied Degradation Reactions for 2,4,6-Trinitrotoluene

| Process | Modeling Approach | Key Predicted Steps/Findings | Reference |

|---|---|---|---|

| Biotransformation by E. coli | Constraint-Based Analysis (CBA) | Identifies nitroreduction, deamination, and denitration pathways. Predicts higher efficiency under anoxic conditions. | mdpi.com |

| Alkaline Hydrolysis | Molecular Modeling (Quantum Chemistry) | Suggests a reversible first step, possibly forming a Meisenheimer complex or TNT anion, followed by irreversible degradation. | acs.orgacs.org |

| Photocatalytic Degradation | Langmuir-Hinshelwood Kinetic Model | Reaction follows pseudo-first-order kinetics. Predicts formation of NO₃⁻, NO₂⁻, and NH₄⁺ as byproducts. | researchgate.net |

| Thermal Decomposition | First-Principles Molecular Dynamics (FPMD) | Initial step is C–NO₂ bond cleavage, leading to NO₂ release, followed by ring opening and fragmentation. | acs.org |

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing and characterizing 2,3,5-Trinitrotoluene (TNT) isomers in comparison to 2,4,6-TNT?

- Methodological Answer : The synthesis of TNT isomers involves controlled nitration of toluene under varying temperature and sulfuric/nitric acid ratios. For 2,3,5-TNT, precise stoichiometric control is critical to minimize cross-contamination with the more stable 2,4,6-isomer. Characterization requires gas chromatography (GC) coupled with mass spectrometry (GC-MS) to distinguish isomers based on retention times and fragmentation patterns . Differential scanning calorimetry (DSC) can further assess thermal stability, as 2,3,5-TNT exhibits lower decomposition temperatures (~97°C) compared to 2,4,6-TNT (~240°C) .

Q. How can researchers ensure analytical accuracy when quantifying TNT isomers in mixed samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is preferred for separating nitroaromatic compounds. Calibration curves using certified reference materials (CRMs) for each isomer are essential. For trace analysis, isotope dilution mass spectrometry (IDMS) improves precision by correcting for matrix effects .

Q. What biodegradation pathways are documented for 2,3,5-TNT in aerobic and anaerobic environments?

- Methodological Answer : Aerobic degradation by Pseudomonas spp. involves sequential nitro-group reduction to hydroxylamino and aminoderivatives, followed by ring cleavage. Anaerobes like Clostridium spp. reduce 2,3,5-TNT to triaminotoluene, though intermediate steps remain unclear. Researchers should use -labeled TNT to track mineralization rates and employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify transient metabolites .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported thermal stability data among TNT isomers?

- Methodological Answer : Conflicting stability data often arise from impurities or incomplete isomer separation. Researchers should use zone-refined TNT samples and conduct controlled heating experiments in inert atmospheres. Time-resolved X-ray diffraction (XRD) can correlate structural changes (e.g., phase transitions) with differential thermal analysis (DTA) profiles .

Q. How can solidification shrinkage in 2,3,5-TNT casting be modeled to optimize explosive performance?

- Methodological Answer : Volume-of-fluid (VOF) simulations coupled with experimental validation using thermocouples embedded in casting molds can predict shrinkage dynamics. Adjusting cooling rates and mold geometry minimizes void formation, as demonstrated in studies of 2,4,6-TNT .

Q. What strategies address conflicting data on 2,3,5-TNT’s carcinogenic potential in mammalian models?

- Methodological Answer : Discrepancies may stem from metabolic activation differences. Researchers should use primary hepatocyte co-cultures with S9 fractions to assess interspecies variability. In vivo studies must control for coexposure to 2,4,6-TNT, which dominates occupational exposure scenarios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.